Cas no 1225751-57-4 (2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid)

2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid is a versatile organic compound with significant applications in pharmaceuticals and materials science. It offers high purity and stability, making it ideal for research and development purposes. This compound exhibits unique structural features that contribute to its potential use in novel drug design and material synthesis.
2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid structure
1225751-57-4 structure
Product Name:2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid
CAS No:1225751-57-4
MF:C12H11NO4
MW:233.220043420792
CID:5709874
PubChem ID:82108362
Update Time:2025-06-25

2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • CS-0442820
    • SB69580
    • 1225751-57-4
    • 2-(2-Oxo-1,2-dihydroquinolin-8-yloxy)propanoic acid
    • 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid
    • 2-((2-Hydroxyquinolin-8-yl)oxy)propanoic acid
    • 2-(2-Oxo-1,2-dihydro-quinolin-8-yloxy)-propionic acid
    • Inchi: 1S/C12H11NO4/c1-7(12(15)16)17-9-4-2-3-8-5-6-10(14)13-11(8)9/h2-7H,1H3,(H,13,14)(H,15,16)
    • InChI Key: ALBHRCHWJJUFSG-UHFFFAOYSA-N
    • SMILES: O(C(C(=O)O)C)C1=CC=CC2C=CC(NC=21)=O

Computed Properties

  • Exact Mass: 233.06880783g/mol
  • Monoisotopic Mass: 233.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 75.6Ų

2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid Pricemore >>

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Additional information on 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid

Introduction to 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (CAS No: 1225751-57-4)

2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 1225751-57-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a dihydroquinoline moiety linked to a propanoic acid moiety via an oxygen atom introduces a fascinating chemical scaffold that may exhibit diverse biological activities. This introduction aims to provide a comprehensive overview of the compound, its chemical properties, synthetic pathways, and emerging applications in contemporary research.

The structural composition of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid is characterized by a fused heterocyclic system, specifically the dihydroquinoline ring system, which is a well-known pharmacophore in medicinal chemistry. The dihydroquinoline core is particularly valued for its role in various bioactive molecules, including antimalarial, antimicrobial, and anticancer agents. The compound’s connectivity between the dihydroquinoline and propanoic acid units via an ether linkage suggests potential for further functionalization, enabling the development of derivatives with enhanced pharmacological properties.

In terms of chemical reactivity, the carboxylic acid group in the propanoic acid moiety offers opportunities for esterification, amidation, or conjugation with other biomolecules. This versatility makes the compound a valuable intermediate in synthetic chemistry. Additionally, the electron-rich nature of the dihydroquinoline ring can participate in various organic transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, facilitating the construction of more complex molecular architectures.

Recent advancements in computational chemistry have enabled the exploration of the electronic properties and molecular interactions of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid. Quantum mechanical calculations have been employed to elucidate its optimized geometry and analyze its potential binding modes with biological targets. These studies suggest that the compound may interact with proteins through hydrogen bonding networks and hydrophobic interactions, which are critical for drug-receptor recognition. Furthermore, molecular dynamics simulations have been used to investigate the dynamic behavior of the molecule in solution, providing insights into its conformational flexibility and stability.

The synthesis of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid represents a challenging yet rewarding endeavor for synthetic chemists. One common approach involves the condensation of 8-hydroxyquinoline with malonic acid derivatives followed by cyclization and subsequent functional group transformations. Alternative synthetic routes may employ transition metal-catalyzed coupling reactions to construct the ether linkage between the dihydroquinoline and propanoic acid units. The development of efficient synthetic methodologies is crucial for large-scale production and further derivatization studies.

In the realm of medicinal chemistry, 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid has been explored as a lead compound for developing novel therapeutic agents. Preliminary pharmacological studies have indicated potential activity against various disease targets. For instance, analogs bearing similar structural motifs have shown promise in inhibiting kinases involved in cancer progression or enzymes associated with inflammatory diseases. The compound’s ability to modulate biological pathways makes it an attractive candidate for further investigation.

One particularly intriguing application lies in its potential use as an intermediate in the synthesis of antiviral agents. The unique scaffold of dihydroquinoline, combined with the polar nature of the propanoic acid moiety, may facilitate interactions with viral proteases or polymerases. Recent research has highlighted the importance of heterocyclic compounds in combating emerging viral threats, underscoring the relevance of exploring derivatives like this one.

Another area of interest is the use of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid in materials science applications. Its ability to form stable complexes with metal ions has led to investigations into its role as a ligand in coordination chemistry. Such complexes may find utility in catalysis or as sensors for detecting environmental pollutants. The versatility of this compound underscores its broad applicability beyond traditional pharmaceutical contexts.

The future direction of research on 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid will likely focus on optimizing synthetic routes for improved yield and scalability. Additionally, structure-based drug design approaches will be employed to refine its pharmacological profile by identifying key interactions with biological targets. Collaborative efforts between computational chemists and experimental biologists will be essential in unlocking the full potential of this molecule.

In conclusion,(CAS No: 1225751-57) represents a structurally complex and functionally versatile compound with significant implications for pharmaceutical research and industrial applications. Its unique combination of chemical features positions it as a valuable building block for drug discovery efforts aimed at addressing various therapeutic challenges. As our understanding of molecular interactions continues to evolve,(the dihydroquinoline-propanoate derivative) is poised to play an increasingly important role in shaping future advancements in medicinal chemistry.

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